[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate
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Overview
Description
[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate is an organic compound characterized by a long hydrocarbon chain and an oxazoline ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate typically involves the reaction of heptadecanol with stearic acid in the presence of a catalyst. The reaction proceeds through esterification, forming the stearate ester. The oxazoline ring is introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and cyclization processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chain and oxazoline ring are of interest for developing new pharmaceuticals and bioactive agents .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research focuses on its ability to interact with biological targets and pathways, offering possibilities for new drug development .
Industry
Industrially, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique properties enhance the performance of these products in various applications .
Mechanism of Action
The mechanism of action of [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate involves its interaction with specific molecular targets. The oxazoline ring and hydrocarbon chain enable the compound to bind to proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl palmitate
- [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl oleate
- [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl linoleate
Uniqueness
Compared to similar compounds, [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate stands out due to its specific hydrocarbon chain length and the presence of the oxazoline ring. These features confer unique chemical and physical properties, making it particularly valuable in specialized applications.
Properties
CAS No. |
20103-35-9 |
---|---|
Molecular Formula |
C40H77NO4 |
Molecular Weight |
636.0 g/mol |
IUPAC Name |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl octadecanoate |
InChI |
InChI=1S/C40H77NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-41-40(35-42,36-44-38)37-45-39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-37H2,1-2H3 |
InChI Key |
DWWUGXOZBYVGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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